molecular formula C11H10ClF2N3O B11512102 1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine

1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11512102
M. Wt: 273.66 g/mol
InChI Key: KRQQRYVKQVAQNH-UHFFFAOYSA-N
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Description

1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro(difluoro)methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group and an amine group.

Preparation Methods

The synthesis of 1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro(difluoro)methoxy group, leading to the formation of various substituted derivatives. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Scientific Research Applications

1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It can be used in drug discovery and development to identify new treatments for various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-{4-[fluoro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with a fluorine atom instead of a chlorine atom. The presence of different halogens can affect the compound’s reactivity and biological activity.

    1-{4-[bromo(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine: The substitution of a bromine atom can lead to different chemical and biological properties compared to the chloro derivative.

    1-{4-[iodo(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine: The presence of an iodine atom can significantly alter the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways.

Properties

Molecular Formula

C11H10ClF2N3O

Molecular Weight

273.66 g/mol

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H10ClF2N3O/c1-7-6-10(15)17(16-7)8-2-4-9(5-3-8)18-11(12,13)14/h2-6H,15H2,1H3

InChI Key

KRQQRYVKQVAQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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